Tarafenacin D-tartrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

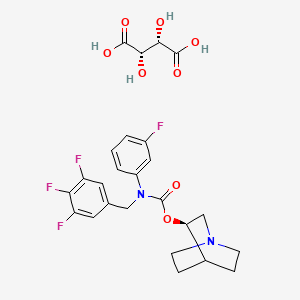

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;(2S,3S)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F4N2O2.C4H6O6/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26;5-1(3(7)8)2(6)4(9)10/h1-3,8-10,14,19H,4-7,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-;1-,2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBKAMMKXVRSAI-CUCKRJOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F4N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655222 |

Source

|

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159101-48-0 |

Source

|

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tarafenacin D-tartrate mechanism of action on smooth muscle

An In-Depth Technical Guide to the Mechanism of Action of Darifenacin (B195073) on Smooth Muscle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darifenacin, also referred to as Tarafenacin D-tartrate in some early-phase research, is a potent and selective muscarinic M3 receptor antagonist.[1][2] Its primary clinical application is the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[3][4][5] The therapeutic effect of darifenacin is achieved through its targeted action on the smooth muscle of the urinary bladder. This document provides a comprehensive technical overview of darifenacin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Selective M3 Receptor Antagonism

The human urinary bladder's detrusor muscle contraction is primarily mediated by the activation of M3 muscarinic acetylcholine (B1216132) receptors by the neurotransmitter acetylcholine (ACh), released from parasympathetic nerves.[6][7] Darifenacin functions as a competitive antagonist at these M3 receptors.[3]

In vitro studies have demonstrated that darifenacin exhibits significantly higher affinity for the M3 receptor subtype compared to the other four muscarinic receptor subtypes (M1, M2, M4, M5).[3][8] This selectivity is noteworthy, with up to a 59-fold greater affinity for M3 receptors compared to M2 and M4 receptors.[1][2][3] The M2 receptor subtype, while more abundant in the bladder, is thought to play an indirect role in contraction, primarily by inhibiting β-adrenergic agonist-induced relaxation.[9] The M1 receptor is associated with cognitive functions in the central nervous system (CNS) and salivary secretion.[6] Darifenacin's high selectivity for the M3 receptor is believed to contribute to its efficacy in treating OAB while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes, such as cognitive impairment (M1) or cardiac effects (M2).[2][6]

By competitively blocking the M3 receptor, darifenacin prevents ACh from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction. This results in the relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.[3][7]

Intracellular Signaling Pathway of M3 Receptor-Mediated Contraction

The activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), on smooth muscle cells initiates a well-defined signaling cascade. Darifenacin's antagonism blocks the initiation of this pathway.

-

Receptor Activation: Acetylcholine binds to the M3 receptor.

-

G-Protein Coupling: The activated M3 receptor couples to the Gq/11 class of G-proteins.[10]

-

PLC Activation: The Gαq subunit activates the enzyme phospholipase C (PLC).[11]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[10][11]

-

MLCK Activation: The increased cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK).[10][11]

-

Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which promotes actin-myosin cross-bridge cycling and results in smooth muscle contraction.[10][11]

-

Ca2+ Sensitization: Additionally, the M3 receptor pathway can enhance the sensitivity of the contractile apparatus to Ca2+, notably through the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase (MLCP), thereby sustaining the phosphorylated state of MLC20 and maintaining contraction.[10]

Caption: M3 receptor signaling pathway leading to smooth muscle contraction and the inhibitory action of Darifenacin.

Quantitative Data

The selectivity and potency of darifenacin have been quantified through radioligand binding assays and functional in vitro studies.

Table 1: Muscarinic Receptor Binding Affinity of Darifenacin

This table summarizes the binding affinity of darifenacin for the five human muscarinic receptor subtypes (M1-M5), expressed as pKi values. A higher pKi value indicates a higher binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M1 Selectivity (fold) | M3 vs M2 Selectivity (fold) |

| Darifenacin | 8.12 | 7.35 | 9.08 | 7.35 | 8.00 | ~9 | ~54 |

Data sourced from a study using CHO-K1 cell lines stably expressing human recombinant M1-M5 receptors.[8]

Table 2: Functional Antagonist Potency of Darifenacin in Smooth Muscle Preparations

This table shows the functional potency of darifenacin in inhibiting agonist-induced contractions in various isolated smooth muscle tissues, expressed as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Muscarinic Receptor Subtype | pA2 Value |

| Guinea Pig Ileum (Smooth Muscle) | M3 | 8.66 - 9.4 |

| Guinea Pig Bladder (Smooth Muscle) | M3 | 8.66 - 9.4 |

| Guinea Pig Trachea (Smooth Muscle) | M3 | 8.66 - 9.4 |

| Rabbit Vas Deferens | M1 | 7.9 |

| Guinea Pig Atria | M2 | 7.48 |

Data sourced from in vitro functional tissue preparations.[12]

Key Experimental Protocols

The quantitative data presented above are derived from standardized in vitro pharmacological assays. The detailed methodologies for these key experiments are provided below.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., darifenacin) for specific receptor subtypes.[13]

Objective: To quantify the affinity of darifenacin for human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1-M5).[8][14]

-

Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.[8][14]

-

Test Compound: Darifenacin, serially diluted to cover a wide concentration range (e.g., 12 concentrations).[8]

-

Assay Buffer: 20 mM HEPES buffer, pH 7.4.[8]

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

-

Reaction Mixture Preparation: In each well of a microplate, combine the cell membrane preparation, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and varying concentrations of the unlabeled test compound (darifenacin).[8]

-

Total and Non-specific Binding:

-

For determining total binding, wells contain only membranes and [³H]NMS.

-

For determining non-specific binding, wells contain membranes, [³H]NMS, and a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient period to reach binding equilibrium (e.g., 2 hours).[8][15]

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of darifenacin that inhibits 50% of the specific binding of [³H]NMS).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[8]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol is used to determine the functional potency (pA2) of an antagonist in isolated smooth muscle tissue.[16]

Objective: To measure the ability of darifenacin to inhibit agonist-induced contractions of bladder detrusor smooth muscle.

Materials:

-

Tissue Source: Urinary bladder from a laboratory animal (e.g., guinea pig, rat).[12][16]

-

Dissection Buffer: Krebs solution (oxygenated with 95% O2 / 5% CO2).

-

Agonist: A muscarinic agonist such as carbachol (B1668302) (CCh).[16]

-

Antagonist: Darifenacin.

-

Apparatus: Organ bath system with chambers filled with Krebs solution maintained at 37°C, isometric tension transducers, data acquisition system.[16]

Methodology:

-

Tissue Preparation: Humanely euthanize the animal and excise the urinary bladder. Place it immediately in cold, oxygenated Krebs solution.[16] Carefully remove surrounding connective tissue and cut the bladder into longitudinal strips (e.g., ~2 x 8 mm).[16]

-

Mounting: Mount each muscle strip in an organ bath chamber. Attach one end to a fixed rod and the other end to an isometric tension transducer.[16]

-

Equilibration: Allow the tissue to equilibrate in the oxygenated Krebs solution at 37°C for at least 60 minutes under a small resting tension (e.g., 1 g). Wash the tissue with fresh Krebs solution every 15-20 minutes.[17]

-

Control Response: Generate a cumulative concentration-response curve for the agonist (CCh). Add increasing concentrations of CCh to the bath and record the resulting contractile force until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue thoroughly to return to baseline tension. Then, incubate the tissue with a fixed concentration of darifenacin for a set period (e.g., 20-30 minutes) to allow for receptor equilibrium.[16]

-

Test Response: In the continued presence of darifenacin, generate a second cumulative concentration-response curve for CCh. The curve should be shifted to the right.

-

Repeat: Repeat steps 5 and 6 with several different concentrations of darifenacin.

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist.

-

Calculate the concentration ratio (CR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Perform a Schild regression analysis by plotting log(CR-1) versus the negative log of the molar concentration of darifenacin. The x-intercept of this plot provides the pA2 value.

-

Caption: Experimental workflow for an in vitro organ bath smooth muscle contraction assay.

References

- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Darifenacin: in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

- 8. ics.org [ics.org]

- 9. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signalling to contractile proteins by muscarinic and purinergic pathways in neurally stimulated bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Tarafenacin D-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarafenacin, also known as SVT-40776, is a potent and highly selective M3 muscarinic receptor antagonist.[1][2] Its tartrate salt, Tarafenacin D-tartrate, is under investigation for the treatment of overactive bladder (OAB) and other conditions where antagonism of the M3 receptor is therapeutically beneficial.[3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of Tarafenacin D-tartrate, detailed experimental protocols for the determination of key physicochemical parameters, and a visualization of its mechanism of action.

Chemical and Physical Properties

The following tables summarize the available chemical, physical, and pharmacological properties of Tarafenacin D-tartrate.

Table 1: General Chemical Properties of Tarafenacin D-tartrate

| Property | Value | Source(s) |

| Chemical Name | N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]-Carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester (2S,3S)-2,3-dihydroxybutanedioate (1:1) | [5] |

| Synonyms | SVT-40776 D-tartrate | [1] |

| CAS Number | 1159101-48-0 | [6][7] |

| Molecular Formula | C25H26F4N2O8 | [6][7] |

| Molecular Weight | 558.48 g/mol | [7] |

Table 2: Physicochemical Properties of Tarafenacin D-tartrate

| Property | Value | Source(s) |

| Melting Point | Not available in published literature. | |

| pKa | Not available in published literature. | |

| Partition Coefficient (LogP) | Not available in published literature. | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |

| ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] | |

| ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [1] |

Table 3: Pharmacological Properties of Tarafenacin

| Property | Value | Source(s) |

| Target | Muscarinic M3 Receptor | [1][2] |

| Mechanism of Action | Selective M3 Receptor Antagonist | [1][2] |

| Binding Affinity (Ki) | 0.19 nM for M3 receptor | [1] |

| Selectivity | ~200-fold selectivity over M2 receptor | [7] |

Experimental Protocols

Determination of Melting Point

The melting point of a pharmaceutical salt like Tarafenacin D-tartrate can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of dry Tarafenacin D-tartrate powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-4 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) of a compound with acidic or basic functional groups can be determined by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode.

-

Autotitrator or a burette.

-

Stirrer.

-

Beaker.

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

Procedure:

-

Sample Preparation: A precisely weighed amount of Tarafenacin D-tartrate is dissolved in a suitable solvent, typically purified water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The titrant is added in small, precise increments.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH changes significantly, indicating the equivalence point has been passed.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Apparatus:

-

Separatory funnels or vials with screw caps.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

Analytical balance.

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.

-

n-Octanol (pre-saturated with water).

-

Water or buffer solution (pre-saturated with n-octanol).

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase (e.g., phosphate-buffered saline at a specific pH) are mixed and shaken vigorously to ensure mutual saturation. The phases are then separated.

-

Sample Preparation: A known concentration of Tarafenacin D-tartrate is prepared in the pre-saturated aqueous phase.

-

Partitioning: A precise volume of the drug solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of Tarafenacin D-tartrate in both the aqueous and n-octanol phases is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Signaling Pathway and Experimental Workflow

Mechanism of Action: M3 Muscarinic Receptor Antagonism

Tarafenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. These receptors are G-protein coupled receptors (GPCRs) linked to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. By blocking this receptor, Tarafenacin prevents this cascade, leading to smooth muscle relaxation. This is particularly relevant in the bladder, where M3 receptor-mediated contractions of the detrusor muscle are a primary cause of the symptoms of overactive bladder.

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of Tarafenacin D-tartrate.

Generalized Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a pharmaceutical compound like Tarafenacin D-tartrate.

Caption: Generalized experimental workflow for the physicochemical characterization of a pharmaceutical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]

- 3. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. SVT-40776 | 1159101-48-0 [chemicalbook.com]

- 6. Tarafenacin (D-tartrate) Datasheet DC Chemicals [dcchemicals.com]

- 7. Tarafenacin D-tartrate – Bioquote [bioquote.com]

Molecular Docking Studies of Tarafenacin with the M3 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential outcomes of molecular docking studies involving Tarafenacin and the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Tarafenacin is a selective M3R antagonist under investigation for the treatment of overactive bladder (OAB)[1]. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the binding interactions between Tarafenacin and the M3R at a molecular level is crucial for rational drug design and the development of more potent and selective therapeutics.

While specific, publicly available molecular docking studies on Tarafenacin are limited, this guide outlines a robust, generalized protocol based on established methodologies for G-protein coupled receptors (GPCRs) and provides hypothetical, yet realistic, data based on studies of similar M3R antagonists.

Introduction to Tarafenacin and the M3 Receptor

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly found in smooth muscles, endocrine glands, exocrine glands, and the central nervous system. Its activation by acetylcholine leads to a cascade of intracellular events, primarily through the Gq signaling pathway, resulting in smooth muscle contraction, such as that of the urinary bladder. In OAB, the M3R is a key therapeutic target, and its antagonism can alleviate symptoms of urinary urgency and frequency.

Tarafenacin is a novel M3R antagonist that has shown efficacy in clinical trials for OAB[1]. Its chemical structure is available from public databases such as PubChem under the compound ID 25147683[2].

Experimental Protocols for Molecular Docking

A typical molecular docking workflow for studying the interaction of a small molecule like Tarafenacin with a GPCR such as the M3R involves several key steps, from protein and ligand preparation to the analysis of docking results.

Protein Preparation

The initial step involves obtaining a high-quality 3D structure of the M3 muscarinic receptor. As of the latest data, crystal structures of the rat M3R in complex with antagonists like tiotropium (B1237716) (PDB ID: 4U14) and a selective antagonist (PDB ID: 5ZHP) are available in the Protein Data Bank[3][4]. For studies involving the human M3R, a homology model can be constructed using these available structures as templates.

Protocol for M3 Receptor Preparation:

-

Structure Retrieval: Download the crystal structure of the M3 receptor (e.g., PDB ID: 4U14 or 5ZHP) from the RCSB Protein Data Bank.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues, unless they are critical for structural integrity or binding.

-

Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these can be modeled using software like MODELLER or the protein preparation wizard in Schrödinger's Maestro.

-

Protonation and Charge Assignment: Assign appropriate protonation states to the amino acid residues at a physiological pH (typically 7.4). This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen bond network. The heavy atoms of the protein backbone are typically restrained to maintain the overall fold.

Ligand Preparation

The 3D structure of Tarafenacin is required for docking. This can be obtained from chemical databases like PubChem or sketched using molecular modeling software.

Protocol for Tarafenacin Preparation:

-

Structure Retrieval/Generation: Obtain the 2D or 3D structure of Tarafenacin (CID 25147683)[2]. If starting from a 2D structure, convert it to a 3D conformation.

-

Tautomer and Ionization State Generation: Generate possible tautomers and ionization states of the ligand at the target pH (7.4) using tools like LigPrep in the Schrödinger suite or similar software.

-

Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy conformation.

Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed using various available software packages.

Protocol for Molecular Docking:

-

Binding Site Definition: Define the binding site on the M3 receptor. In the case of orthosteric antagonists, this is typically the same pocket occupied by the co-crystallized ligand in the template structure. The binding site can be defined by a grid box enclosing the key residues of the orthosteric pocket.

-

Docking Algorithm Selection: Choose a suitable docking program. Commonly used software for small molecule-GPCR docking includes AutoDock, Glide, and GOLD[5]. These programs use different search algorithms and scoring functions to predict the binding pose and affinity.

-

Execution of Docking Run: Perform the docking simulation. The software will generate a series of possible binding poses for Tarafenacin within the M3R binding site.

-

Pose Selection and Scoring: The generated poses are ranked based on a scoring function, which estimates the binding free energy. The top-ranked poses are then selected for further analysis. For instance, a docking study of the M3R antagonist tiotropium with a homology model of the human M3R reported a docking score of -11.036 kcal/mol using Glide[6].

Post-Docking Analysis

The final step involves a detailed analysis of the predicted binding mode of Tarafenacin.

Protocol for Post-Docking Analysis:

-

Interaction Analysis: Visualize the top-ranked docking pose and analyze the interactions between Tarafenacin and the M3 receptor. Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Comparison with Known Binders: If available, compare the predicted binding mode with the binding modes of other known M3R antagonists to identify common interaction patterns.

-

Molecular Dynamics (MD) Simulation: For a more rigorous validation of the docking pose and to understand the dynamic stability of the ligand-receptor complex, perform an all-atom MD simulation.

Data Presentation

The quantitative data from molecular docking studies are best presented in a tabular format for clarity and ease of comparison. The following tables provide a hypothetical, yet plausible, summary of results for a molecular docking study of Tarafenacin with the human M3 receptor, drawing parallels from published data on similar antagonists.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| Tarafenacin | -11.5 to -10.0 | Low nM |

| Tiotropium (Reference) | -11.036[6] | Sub-nM |

Table 1: Predicted Binding Energies of Tarafenacin and a Reference Antagonist.

| Interacting Residue (Human M3R) | Interaction Type |

| ASP147 | Ionic Interaction, Hydrogen Bond |

| TYR148 | Pi-Pi Stacking |

| TRP201 | Hydrophobic Interaction |

| TYR479 | Hydrogen Bond |

| TRP504 | Pi-Pi Stacking |

| ASN507 | Hydrogen Bond |

| TYR506 | Pi-Pi Stacking |

Table 2: Hypothetical Key Amino Acid Interactions between Tarafenacin and the Human M3 Receptor.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz DOT scripts for generating the required visualizations.

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor, upon activation by acetylcholine, primarily signals through the Gq protein pathway.

M3 Receptor Signaling Pathway

Molecular Docking Workflow

The process of molecular docking follows a structured workflow from initial preparation to final analysis.

Generalized Molecular Docking Workflow

Conclusion

Molecular docking serves as a powerful in silico tool to elucidate the binding mechanism of Tarafenacin with the M3 muscarinic receptor. By following a systematic protocol encompassing protein and ligand preparation, docking simulations, and detailed post-docking analysis, researchers can gain valuable insights into the key interactions that govern the potency and selectivity of this novel M3R antagonist. The hypothetical data and workflows presented in this guide provide a foundational framework for conducting and interpreting such studies, ultimately aiding in the structure-based design of next-generation therapeutics for overactive bladder and other conditions mediated by the M3 receptor.

References

- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tarafenacin | C21H20F4N2O2 | CID 25147683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Architect's Blueprint: A Technical Guide to Pharmacophore Modeling of Selective M3 Receptor Antagonists

For Immediate Release

A Deep Dive into the In-Silico Design of Next-Generation M3 Receptor Blockers for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive technical guide to the principles and methodologies of pharmacophore modeling as applied to the discovery and development of selective antagonists for the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Given the critical role of the M3R in mediating smooth muscle contraction and glandular secretion, selective antagonists are highly sought after for treating conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).[1][2] This guide will detail the intricate signaling pathways of the M3 receptor, outline the systematic workflow of pharmacophore-based drug design, and present key quantitative data and experimental protocols to aid researchers in this field.

The M3 Muscarinic Receptor: A Key Therapeutic Target

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to a cascade of downstream effects, most notably smooth muscle contraction.[3][4][5] The development of selective M3 antagonists is challenged by the high degree of homology among the five muscarinic receptor subtypes (M1-M5), particularly the M2 receptor, which is crucial for regulating heart rate.[6] Off-target blockade of the M2 receptor can lead to undesirable cardiovascular side effects, highlighting the critical need for selectivity.[6]

M3 Receptor Signaling Pathway

Pharmacophore Modeling: A Rational Approach to Drug Design

Pharmacophore modeling is a powerful in-silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[7] This "pharmacophore" serves as a 3D query to screen large compound databases for novel molecules with the potential for desired activity.[8] The general workflow for developing and utilizing a pharmacophore model for selective M3 antagonists is outlined below.

Pharmacophore Modeling and Virtual Screening Workflow

Experimental Protocols: A Step-by-Step Guide

The success of any pharmacophore modeling campaign relies on rigorous experimental design and validation. Below are detailed methodologies for the key experiments involved in the development and application of a pharmacophore model for selective M3 antagonists.

Pharmacophore Model Generation and Validation

Objective: To develop a statistically robust 3D pharmacophore model that can distinguish between active and inactive M3 antagonists.

Methodology:

-

Dataset Preparation: A diverse set of known M3 antagonists with a wide range of biological activities (e.g., Ki, IC50 values) is compiled to form the training set. A separate test set of compounds, not used in model generation, is also assembled for external validation.[9] A decoy set, comprising molecules with similar physicochemical properties to the actives but presumed to be inactive, is often used to assess the model's ability to avoid false positives.[10]

-

Conformational Analysis: For each molecule in the training set, a range of low-energy 3D conformations is generated to ensure that the bioactive conformation is likely represented.

-

Feature Identification and Hypothesis Generation: Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (R), and positive/negative ionizable groups (P/N), are identified among the active compounds.[9] Software such as DISCO, PHASE, or LigandScout can be used to align the molecules and generate pharmacophore hypotheses, which consist of a specific 3D arrangement of these features.[8][11]

-

3D-QSAR Model Generation: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model is often developed concurrently. This model correlates the 3D properties of the molecules with their biological activity, providing a statistical basis for the pharmacophore hypothesis.[12][13]

-

Model Validation: The generated pharmacophore models are rigorously validated using several methods:

-

Test Set Prediction: The model's ability to accurately predict the activity of the compounds in the test set is evaluated.[13]

-

Fischer's Randomization Test: This statistical test assesses the likelihood that the correlation between the predicted and observed activities is not due to chance.[1][14]

-

Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) Curve Analysis: These methods evaluate the model's ability to preferentially identify active compounds from a large database containing both active and decoy molecules.[9]

-

Virtual Screening and Hit Identification

Objective: To identify novel and potent selective M3 antagonist candidates from large chemical databases.

Methodology:

-

Database Preparation: A large, multi-conformation 3D database of commercially or publicly available compounds (e.g., ZINC, PubChem) is prepared for screening.

-

Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to search the prepared database. Molecules that geometrically fit the pharmacophore hypothesis are retained as "hits."

-

Hit Filtering: The initial hit list is refined based on several criteria:

-

Pharmacophore Fit Score: Hits are ranked based on how well they align with the pharmacophore model.

-

ADME/Toxicity Prediction: In-silico predictions of absorption, distribution, metabolism, excretion, and toxicity properties are used to filter out compounds with unfavorable drug-like characteristics.[15]

-

Novelty Assessment: The chemical scaffolds of the hits are compared to known M3 antagonists to identify novel chemotypes.

-

-

Molecular Docking: The filtered hits are then docked into a 3D structural model of the M3 receptor. This step helps to refine the binding mode and prioritize compounds based on their predicted binding affinity and interactions with key residues in the receptor's binding pocket.[1] Exploiting single amino acid differences between the M2 and M3 receptor binding sites is a key strategy for achieving selectivity.[6][16]

In Vitro and In Vivo Validation

Objective: To experimentally confirm the activity and selectivity of the computationally identified lead candidates.

Methodology:

-

Radioligand Binding Assays: The affinity (Ki) of the synthesized compounds for the M3 receptor and other muscarinic receptor subtypes (M1, M2, M4, M5) is determined using competitive radioligand binding assays.[15] This provides a quantitative measure of both potency and selectivity.

-

Functional Assays: The antagonist activity (e.g., pA2, IC50) of the compounds is assessed in functional assays, such as measuring the inhibition of agonist-induced smooth muscle contraction in isolated tissues (e.g., guinea pig ileum or trachea) or by measuring the inhibition of agonist-induced calcium mobilization in cells expressing the M3 receptor.[17]

-

In Vivo Models: Promising candidates are evaluated in animal models to assess their efficacy and selectivity in a physiological context. For example, bronchodilator activity can be measured in anesthetized guinea pigs, while effects on heart rate can be monitored to assess M2 receptor blockade.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on selective M3 receptor antagonists, providing a comparative overview of compound potencies and model validation metrics.

Table 1: In Vitro Activity of Selected M3 Receptor Antagonists

| Compound | Receptor | Assay Type | pKi / pA2 | Selectivity (M3 vs. M2) | Reference |

| Atropine (B194438) | M1-M5 | Binding | 8.7 (pKi) | Non-selective | [15] |

| Darifenacin | M3 | Functional | - | ~25-fold | [19] |

| Revatropate | M1/M3 | Functional | - | ~50-fold | [18] |

| Compound 6o (BS46) | M3 | Binding | 11.57 (pKd) | ~100-fold | [6][19] |

| ZW62841 | M1 | Binding | - | M1 selective | [15] |

Table 2: Pharmacophore Model Validation Metrics

| Study Focus | Model Type | Correlation Coefficient (R²) | Root Mean Square Deviation (RMSD) | Other Validation | Reference |

| M3 Antagonists | 3D-QSAR | 0.962 | 0.728 | Fischer's Randomization (99% confidence) | [1][14] |

| MMP-9 Inhibitors | 3D-QSAR | 0.9076 | - | Q² = 0.8170, F = 83.5 | [9] |

| CRF1 Antagonists | 3D-QSAR | 0.803 | - | Predictive R² (test set) = 0.91 | [12][13] |

Conclusion

Pharmacophore modeling, when integrated with 3D-QSAR, virtual screening, and rigorous experimental validation, represents a powerful and efficient strategy for the discovery of novel, potent, and selective M3 receptor antagonists. By understanding the key structural features required for M3 receptor antagonism and selectivity, researchers can rationally design next-generation therapeutics with improved efficacy and safety profiles for a range of debilitating conditions. This technical guide provides a foundational blueprint for scientists and drug developers to navigate the complexities of this exciting field.

References

- 1. From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Lead generation using pharmacophore mapping and three-dimensional database searching: application to muscarinic M(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03891E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacophore Modelling and 3D-QSAR Studies on N(3)-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3D-QSAR studies of 2,2-diphenylpropionates to aid discovery of novel potent muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tarafenacin D-tartrate: A Technical Overview for Drug Development Professionals

Introduction: Tarafenacin is a potent and highly selective M3 muscarinic receptor antagonist that has been investigated for the treatment of overactive bladder (OAB). Its mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at M3 receptors, leading to the relaxation of bladder smooth muscle. This technical guide provides an in-depth overview of Tarafenacin D-tartrate, including its chemical properties, pharmacological profile, and relevant experimental methodologies.

Chemical and Physical Properties

CAS Number: 1159101-48-0

Molecular Formula: C25H26F4N2O8

The molecular formula for the active moiety, Tarafenacin, is C21H20F4N2O2. The provided formula for Tarafenacin D-tartrate includes the D-tartrate salt component (C4H6O6).

Pharmacological Data

Tarafenacin exhibits high affinity for the M3 muscarinic receptor. The following table summarizes the binding affinity of Tarafenacin for the M3 receptor and provides a representative selectivity profile of a similar M3-selective antagonist, darifenacin (B195073), across all human muscarinic receptor subtypes. This data is crucial for understanding the compound's specificity and potential side-effect profile.

| Receptor Subtype | Tarafenacin Ki (nM) | Darifenacin pKi (mean ± SEM) | Darifenacin Ki (nM) |

| M3 | 0.19 | 9.1 ± 0.1 | 0.79 |

| M1 | - | 8.2 ± 0.04 | 6.31 |

| M2 | - | 7.4 ± 0.1 | 39.81 |

| M4 | - | 7.3 ± 0.1 | 50.12 |

| M5 | - | 8.0 ± 0.1 | 10.00 |

| pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki values for darifenacin were calculated from the provided pKi values. Data for darifenacin is sourced from a study comparing the binding affinities of various antimuscarinic drugs.[1] |

Mechanism of Action: M3 Muscarinic Receptor Signaling

Tarafenacin functions as a competitive antagonist at the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, acetylcholine, to the M3 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. Tarafenacin blocks this pathway, resulting in muscle relaxation.

References

An In-depth Technical Guide to the Structural Analysis of Tarafenacin D-tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural analysis of Tarafenacin D-tartrate, a selective M3 muscarinic receptor antagonist. Due to the limited availability of public domain data specific to the D-tartrate salt form of Tarafenacin, this document focuses on established analytical techniques and provides detailed, generalized experimental protocols for its characterization. The guide covers crystallographic, spectroscopic, and spectrometric methods, offering a foundational framework for researchers and professionals engaged in the analysis of Tarafenacn or similar small molecule pharmaceutical salts. All quantitative data for the constituent components, Tarafenacin and D-tartaric acid, are summarized for reference.

Introduction

Tarafenacin is a potent and selective antagonist of the M3 muscarinic receptor. Its D-tartrate salt form is of interest for pharmaceutical development. A thorough structural analysis is paramount for understanding its physicochemical properties, ensuring quality control, and meeting regulatory requirements. This guide outlines the necessary steps and experimental protocols for a comprehensive structural elucidation of Tarafenacin D-tartrate.

Physicochemical Properties

A summary of the known physicochemical properties of Tarafenacin and D-tartaric acid is presented in Table 1.

Table 1: Physicochemical Properties of Tarafenacin and D-Tartaric Acid

| Property | Tarafenacin | D-Tartaric Acid |

| Molecular Formula | C₂₁H₂₀F₄N₂O₂[1] | C₄H₆O₆[2] |

| Molecular Weight | 424.4 g/mol [1] | 150.09 g/mol [2] |

| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate[1] | (2S,3S)-2,3-dihydroxybutanedioic acid[2] |

| CAS Number | 385367-47-5[1] | 147-71-7[2] |

Crystallographic Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the overall molecular conformation of Tarafenacin D-tartrate, as well as the packing of the molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Slow evaporation of a saturated solution of Tarafenacin D-tartrate in a suitable solvent (e.g., ethanol, methanol (B129727), or acetonitrile-water mixtures) at a constant temperature.

-

Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.

-

Cooling crystallization by slowly lowering the temperature of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods.

-

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra should be acquired.

-

Sample Preparation: Dissolve 5-10 mg of Tarafenacin D-tartrate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

While specific spectra for Tarafenacin D-tartrate are not publicly available, Table 2 lists the known ¹³C NMR chemical shifts for DL-Tartaric acid for reference.

Table 2: ¹³C NMR Chemical Shifts for DL-Tartaric Acid

| Atom | Chemical Shift (ppm) in D₂O |

| C1/C4 (Carboxyl) | 177.3 |

| C2/C3 (CH-OH) | 74.3 |

| [Source: Adapted from publicly available spectral data for DL-Tartaric acid][3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of Tarafenacin D-tartrate with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in Tarafenacin and the tartrate counterion.

Table 3 provides the characteristic FTIR absorption bands for D-Tartaric acid.

Table 3: Characteristic FTIR Absorption Bands for D-Tartaric Acid

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3410, 3337 |

| C=O stretch (carboxylic acid) | 1741 |

| [Source: Adapted from publicly available spectral data for tartaric acid][4] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule.

-

Sample Preparation: Prepare a dilute solution of Tarafenacin D-tartrate in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated Tarafenacin molecule ([M+H]⁺).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a pharmaceutical salt.

Signaling Pathway

Tarafenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). The signaling pathway of M3 receptor activation and its inhibition by Tarafenacin is depicted below.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of Tarafenacin D-tartrate. While specific experimental data for the salt is not widely available, the application of the detailed protocols for single-crystal X-ray diffraction, NMR and FTIR spectroscopy, and mass spectrometry will enable a thorough characterization. The provided workflows and reference data for the constituent components serve as a valuable resource for researchers and professionals in the pharmaceutical field. A complete structural elucidation is critical for the development and quality control of this promising M3 receptor antagonist.

References

An In-depth Technical Guide to the M3 Muscarinic Receptor Selectivity of Tarafenacin D-tartrate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative preclinical data on the binding affinities (e.g., Kᵢ values) and functional potencies (e.g., pA₂ or IC₅₀ values) of Tarafenacin D-tartrate for M₁, M₂, and M₃ muscarinic receptors could not be located. The available information primarily consists of clinical trial data which does not detail the preclinical selectivity profile.

Therefore, to provide a valuable and relevant technical resource in line with the user's request for information on a selective M₃ antagonist, this guide will focus on the well-characterized M₃ selective antagonist, Darifenacin . The principles, experimental methodologies, and data interpretation presented herein are directly applicable to the evaluation of other M₃ selective agents like Tarafenacin.

Introduction to M₃ Receptor Selectivity in Drug Development

Muscarinic acetylcholine (B1216132) receptors, a family of five G protein-coupled receptor subtypes (M₁-M₅), are crucial in regulating a wide array of physiological functions. The M₃ receptor, in particular, is a key target in drug discovery as it primarily mediates smooth muscle contraction, such as in the urinary bladder and gastrointestinal tract, and glandular secretions. Consequently, M₃ selective antagonists are a mainstay in the treatment of conditions like overactive bladder (OAB).

The therapeutic efficacy of M₃ antagonists is, however, often limited by side effects stemming from the blockade of other muscarinic receptor subtypes. M₁ receptor antagonism is associated with cognitive impairment and dry mouth, while M₂ receptor blockade can lead to cardiovascular side effects such as tachycardia. Therefore, the development of antagonists with high selectivity for the M₃ receptor over M₁ and M₂ subtypes is a critical objective in medicinal chemistry and pharmacology to enhance the therapeutic window and improve patient tolerability.

Quantitative Analysis of Darifenacin's Receptor Selectivity

Darifenacin is a potent and selective M₃ muscarinic receptor antagonist. Its selectivity has been extensively characterized through in vitro binding and functional assays.

Binding Affinity Profile

The binding affinity of a compound for its receptor is typically determined by radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The negative logarithm of the Kᵢ value (pKᵢ) is also commonly used, where a higher pKᵢ value signifies greater affinity.

Table 1: Binding Affinity (pKᵢ) of Darifenacin for Human Muscarinic Receptor Subtypes

| Compound | M₁ Receptor (pKᵢ) | M₂ Receptor (pKᵢ) | M₃ Receptor (pKᵢ) | M₄ Receptor (pKᵢ) | M₅ Receptor (pKᵢ) | Selectivity (M₃ vs. M₁) | Selectivity (M₃ vs. M₂) |

|---|

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8-fold | ~50-fold |

Data compiled from various in vitro studies. The selectivity is calculated from the ratio of the Kᵢ values.

As shown in Table 1, Darifenacin exhibits a significantly higher binding affinity for the M₃ receptor subtype compared to M₁ and M₂ receptors, demonstrating its M₃ selective profile at the receptor binding level.

Functional Antagonism Profile

Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist. The potency of an antagonist is often expressed as the pA₂, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA₂ value indicates greater functional potency.

Table 2: Functional Potency (pA₂) of Darifenacin in Tissues Mediated by Different Muscarinic Receptor Subtypes

| Tissue Preparation | Predominant Receptor | Agonist | Darifenacin pA₂ |

|---|---|---|---|

| Rabbit Vas Deferens | M₁ | 7.9 | |

| Guinea Pig Atria | M₂ | 7.48 | |

| Guinea Pig Ileum | M₃ | 9.4 |

| Guinea Pig Bladder | M₃ | | 8.8 |

Data compiled from various in vitro functional studies.

The functional assay data in Table 2 corroborate the binding affinity profile, showing that Darifenacin is a more potent antagonist of M₃ receptor-mediated responses compared to those mediated by M₁ and M₂ receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of muscarinic receptor antagonists like Darifenacin.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for different muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M₁, M₂, or M₃ receptors).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound (e.g., Darifenacin) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assays (Schild Analysis)

Objective: To determine the functional potency (pA₂) of a test compound as an antagonist at different muscarinic receptor subtypes.

Materials:

-

Isolated tissue preparations known to be enriched with a specific muscarinic receptor subtype (e.g., guinea pig ileum for M₃, guinea pig atria for M₂).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (e.g., Darifenacin) at various concentrations.

Protocol:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular washes.

-

Control Agonist Response: Generate a cumulative concentration-response curve to the agonist (e.g., carbachol).

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the test compound for a set period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot gives the pA₂ value.

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling pathways of M₁, M₂, and M₃ receptors is essential for interpreting the functional consequences of receptor antagonism.

-

M₁ and M₃ Receptor Signaling: These receptors couple to Gq/11 G-proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is the primary mechanism for smooth muscle contraction.

-

M₂ Receptor Signaling: These receptors couple to Gi/o G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can counteract the smooth muscle relaxation induced by β-adrenergic receptor stimulation. Additionally, the βγ subunits of the Gi/o protein can directly activate certain potassium channels, leading to hyperpolarization and reduced excitability.

Conclusion

While specific preclinical data for Tarafenacin D-tartrate remains elusive in the public domain, the principles and methodologies for determining M₃ receptor selectivity are well-established. The comprehensive data available for Darifenacin clearly demonstrates its high affinity and functional potency for the M₃ receptor over the M₁ and M₂ subtypes. This selectivity profile is the cornerstone of its therapeutic utility in treating overactive bladder by targeting the desired receptor while minimizing mechanism-based side effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the evaluation and understanding of M₃ selective antagonists in drug discovery and development.

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Tarafenacin D-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarafenacin (SVT-40776) is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2] Its high affinity for the M3 receptor subtype, coupled with significant selectivity over the M2 receptor, makes it a promising candidate for the treatment of conditions such as overactive bladder (OAB), where M3 receptor activity is a key pharmacological target.[1] These application notes provide detailed in vitro experimental protocols to characterize the pharmacological profile of Tarafenacin D-tartrate, including its binding affinity and functional antagonism.

Physicochemical Properties and Solubility

| Property | Value |

| Molecular Formula | C₂₁H₂₀F₄N₂O₂ • C₄H₆O₆ |

| Molecular Weight | 558.48 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at -20°C |

| Solubility | Soluble in DMSO |

Note on Solubility: For aqueous solutions in cell-based assays, it is recommended to first prepare a stock solution in DMSO. Further dilutions can then be made in the appropriate assay buffer. For example, a working solution can be prepared by diluting the DMSO stock in a mixture of 40% PEG300, 5% Tween-80, and 45% saline to a desired concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Tarafenacin D-tartrate's in vitro activity.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (M2/M3) | Source |

| Muscarinic M3 | Tarafenacin | 0.19 | ~200-fold | [1][2] |

| Muscarinic M2 | Tarafenacin | - | ||

| Muscarinic M5 | Tarafenacin (Kd) | 0.4 |

Table 2: Functional Antagonism in Mouse Urinary Bladder

| Antagonist | pA₂ Value | Source |

| Tarafenacin | 9.5 | |

| Darifenacin | 8.8 | |

| Solifenacin | 8.6 | |

| Tolterodine | 8.4 |

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor, a Gq-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of an agonist, such as acetylcholine (B1216132) or carbachol (B1668302), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of Tarafenacin D-tartrate for the human M3 muscarinic receptor.

Materials:

-

HEK293 cells stably expressing the human M3 muscarinic receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Non-specific binding control: Atropine (1 µM)

-

Tarafenacin D-tartrate stock solution (in DMSO)

-

Scintillation cocktail and counter

Protocol Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

-

Membrane Preparation: Homogenize cells expressing the M3 receptor in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (1 µM atropine), and a range of concentrations of Tarafenacin D-tartrate.

-

Radioligand Addition: Add a fixed concentration of [³H]-NMS (e.g., at its Kd) to all wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for Tarafenacin D-tartrate by non-linear regression of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: Carbachol-Induced Bladder Smooth Muscle Contraction

This ex vivo protocol assesses the functional antagonistic potency of Tarafenacin D-tartrate by measuring its ability to inhibit carbachol-induced contractions of isolated bladder smooth muscle strips.

Materials:

-

Animal model (e.g., mouse, guinea pig)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Carbachol (agonist)

-

Tarafenacin D-tartrate

-

Organ bath system with isometric force transducers

Protocol Workflow:

Caption: Bladder Smooth Muscle Contraction Assay Workflow.

Detailed Steps:

-

Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Carefully remove the urothelium and cut the detrusor muscle into longitudinal strips.

-

Mounting: Mount the muscle strips in organ baths containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes.

-

Control Curve: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

-

Washout: Perform repeated washes with fresh Krebs-Henseleit solution until the muscle tension returns to the baseline.

-

Antagonist Incubation: Add a specific concentration of Tarafenacin D-tartrate to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Test Curve: In the continued presence of Tarafenacin, generate a second cumulative concentration-response curve to carbachol.

-

Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of Tarafenacin. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

Calcium Flux Assay

This cell-based assay measures the ability of Tarafenacin D-tartrate to inhibit the M3 receptor-mediated increase in intracellular calcium concentration.

Materials:

-

CHO or HEK293 cells stably expressing the human M3 muscarinic receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Carbachol (agonist)

-

Tarafenacin D-tartrate

-

Fluorescence plate reader with an integrated liquid handling system

Protocol Workflow:

Caption: Calcium Flux Assay Workflow.

Detailed Steps:

-

Cell Seeding: Seed cells expressing the M3 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Antagonist Addition: Add different concentrations of Tarafenacin D-tartrate to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Agonist Addition: Using the plate reader's integrated liquid handler, add a fixed concentration of carbachol (e.g., the EC₈₀) to stimulate an increase in intracellular calcium.

-

Response Measurement: Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Tarafenacin D-tartrate at each concentration and calculate the IC₅₀ value by non-linear regression.

Conclusion

The in vitro protocols described in these application notes provide a robust framework for the pharmacological characterization of Tarafenacin D-tartrate. By employing radioligand binding assays, functional organ bath experiments, and cell-based calcium flux assays, researchers can thoroughly evaluate its potency, selectivity, and mechanism of action as a selective M3 muscarinic receptor antagonist. This information is critical for its continued development and for understanding its therapeutic potential.

References

Application Notes and Protocols for Tarafenacin D-tartrate Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarafenacin is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor M3 (M3R). As an M3R antagonist, Tarafenacin is of significant interest for the treatment of conditions such as overactive bladder (OAB), where M3R-mediated contraction of the detrusor muscle is a key pathological factor. The in vitro characterization of Tarafenacin D-tartrate is crucial for understanding its potency, selectivity, and mechanism of action. This document provides detailed protocols for key cell-based assays relevant to the pharmacological profiling of Tarafenacin and similar M3R antagonists.

Mechanism of Action and Signaling Pathway

Tarafenacin exerts its pharmacological effect by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by an agonist like ACh, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that triggers various cellular responses, including smooth muscle contraction. Tarafenacin, by blocking the initial binding of ACh to the M3R, inhibits this entire signaling cascade.

Application Notes and Protocols for In Vivo Administration of Tarafenacin D-tartrate in Animal Models